![molecular formula C20H22N4O4 B2997392 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2034435-85-1](/img/structure/B2997392.png)
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one
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Description
4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis and Biological Activity
Synthesis of Enantiopure Bicyclic Compounds : The diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones leads to the formation of N-hydroxy pyrrolidines, which further cyclize to yield bicyclic 1,2-oxazines. These compounds are pivotal in the development of enantioselective synthetic strategies for producing pyrrolidine derivatives, showcasing the chemical versatility of pyrrolidine-based structures similar to the compound (Pulz et al., 2003).
Pyrrolo[1,2-c][1,3]oxazin-1-ones Synthesis : A study developed a nucleophilic addition-cyclization process for synthesizing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones. This method highlights the potential for creating complex heterocyclic structures with significant regioselectivities and diastereoselectivities, indicating the vast synthetic applications of pyrrolidine derivatives (Han et al., 2019).
Antimicrobial Activity of Pyrrolidine Derivatives : Novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and tested for their antimicrobial activity against various bacteria. This research underscores the potential of pyrrolidine and pyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Alphavbeta3 Antagonists for Osteoporosis : A potent alphavbeta3 antagonist has been identified, showcasing an excellent in vitro profile and significant efficacy in in vivo models of bone turnover. This compound's development for clinical use underscores the therapeutic potential of pyrrolidine derivatives in treating osteoporosis (Hutchinson et al., 2003).
Electrochromic Polymers Based on Pyrrolidines : Research on dithienylpyrroles-based electrochromic polymers, including pyrrolidine units, has led to the development of high-contrast electrochromic devices (ECDs). These findings highlight the material science applications of pyrrolidine derivatives, particularly in creating devices with significant optical property changes under electrical stimulus (Su et al., 2017).
properties
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-17-7-8-18(22-21-17)28-16-9-10-23(13-16)20(26)14-11-19(25)24(12-14)15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAUBIQUSSQXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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